(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone
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Overview
Description
The compound “(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[1040]hexadecane-2,5,8,11-tetrone” is a complex organic molecule characterized by multiple chiral centers and a diverse array of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of the bicyclic core: This step might involve cyclization reactions using suitable precursors.
Introduction of side chains: Functional groups such as the butan-2-yl and oxiran-2-yl groups are introduced through selective reactions.
Final modifications: Steps to introduce the methoxyphenyl and other substituents, often involving protection and deprotection strategies.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Catalysts like Pd/C for hydrogenation or NaBH₄ for selective reductions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound could serve as a building block for more complex molecules or as a chiral catalyst in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
Industrial applications might include its use in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor interaction: Modulating receptor activity in biological systems.
Pathway modulation: Affecting signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone: is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: might include those with similar bicyclic cores or functional groups, such as other tetrazabicyclohexadecane derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which could confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
42002-26-6 |
---|---|
Molecular Formula |
C32H46N4O7 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C32H46N4O7/c1-4-20(2)28-32(41)36-17-9-8-11-25(36)31(40)33-23(10-6-5-7-12-26(37)27-19-43-27)29(38)34-24(30(39)35-28)18-21-13-15-22(42-3)16-14-21/h13-16,20,23-25,27-28H,4-12,17-19H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)/t20-,23-,24+,25-,27?,28?/m0/s1 |
InChI Key |
WANLLPADDCXPGO-WMKJBNATSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=C(C=C3)OC)CCCCCC(=O)C4CO4 |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)CCCCCC(=O)C4CO4 |
Origin of Product |
United States |
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